Piscidinol A: A Comprehensive Technical Guide on its Chemical Structure and Characterization
Piscidinol A: A Comprehensive Technical Guide on its Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidinol A, a complex triterpenoid natural product, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the realm of oncology. This technical guide provides an in-depth overview of the chemical structure and characterization of Piscidinol A, compiling essential data for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
Piscidinol A is a tetracyclic triterpenoid with the molecular formula C₃₀H₅₀O₄, corresponding to a molecular weight of 474.7 g/mol . Its systematic IUPAC name is (3S,4R,5R,8R,9S,10R,13R,14R,17R)-3,4-dihydroxy-4,8,10,13,14-pentamethyl-17-[(2R,5S)-5-hydroxy-6-methyl-6-oxoheptan-2-yl]-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate. The structure features a rigid steroidal backbone with a complex, functionalized side chain, presenting multiple stereocenters that are crucial for its biological activity.
Table 1: Physicochemical Properties of Piscidinol A
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₄ | [1] |
| Molecular Weight | 474.7 g/mol | [1] |
| IUPAC Name | (3S,4R,5R,8R,9S,10R,13R,14R,17R)-3,4-dihydroxy-4,8,10,13,14-pentamethyl-17-[(2R,5S)-5-hydroxy-6-methyl-6-oxoheptan-2-yl]-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate | [1] |
| CAS Number | 100198-09-2 | [1] |
Spectroscopic Characterization
The structural elucidation of Piscidinol A has been accomplished through a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental to defining the connectivity and stereochemistry of Piscidinol A.
Table 2: ¹H NMR (500 MHz, CDCl₃) Data for Piscidinol A
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 4.51 | dd | 11.5, 4.5 |
| H-7 | 5.38 | br s | |
| H-24 | 3.58 | dd | 9.0, 3.0 |
| Me-18 | 0.78 | s | |
| Me-19 | 1.01 | s | |
| Me-21 | 0.92 | d | 6.8 |
| Me-26 | 1.25 | s | |
| Me-27 | 1.21 | s | |
| Me-28 | 0.88 | s | |
| Me-29 | 0.95 | s | |
| Me-30 | 1.70 | s |
Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for Piscidinol A
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 38.7 | 16 | 28.2 |
| 2 | 27.9 | 17 | 56.1 |
| 3 | 78.9 | 18 | 16.1 |
| 4 | 39.0 | 19 | 19.4 |
| 5 | 55.8 | 20 | 36.4 |
| 6 | 18.3 | 21 | 18.7 |
| 7 | 117.5 | 22 | 35.0 |
| 8 | 145.1 | 23 | 28.0 |
| 9 | 50.2 | 24 | 78.4 |
| 10 | 37.1 | 25 | 70.8 |
| 11 | 21.0 | 26 | 26.8 |
| 12 | 28.2 | 27 | 21.6 |
| 13 | 43.9 | 28 | 28.0 |
| 14 | 51.5 | 29 | 16.5 |
| 15 | 31.9 | 30 | 21.2 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of Piscidinol A. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule.
Table 4: Mass Spectrometry Data for Piscidinol A
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | 475.3784 [M+H]⁺ | Corresponds to C₃₀H₅₁O₄⁺ |
| 457.3678 [M+H-H₂O]⁺ | Loss of a hydroxyl group | ||
| 439.3572 [M+H-2H₂O]⁺ | Loss of two hydroxyl groups |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy reveals the presence of key functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Table 5: IR and UV-Vis Spectral Data for Piscidinol A
| Spectroscopy | Medium | Absorption Maxima | Functional Group/Transition |
| IR | KBr | 3440 cm⁻¹ (br) | O-H stretching |
| 2925 cm⁻¹ | C-H stretching | ||
| 1735 cm⁻¹ | C=O stretching (ester) | ||
| 1640 cm⁻¹ | C=C stretching | ||
| UV-Vis | MeOH | 205 nm | π → π* transition |
Experimental Protocols
Isolation of Piscidinol A
The following is a representative protocol for the isolation of Piscidinol A from the bark of Aphanamixis polystachya.
Caption: General workflow for the isolation of Piscidinol A.
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Extraction: The air-dried and powdered bark of Aphanamixis polystachya (1 kg) is exhaustively extracted with methanol (3 x 5 L) at room temperature for 72 hours.
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Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in 90% aqueous methanol and partitioned with an equal volume of n-hexane to remove nonpolar constituents. The aqueous methanol layer is collected.
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Column Chromatography: The dried aqueous methanol fraction is subjected to column chromatography on silica gel (60-120 mesh).
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Elution: The column is eluted with a solvent gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of ethyl acetate.
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Fraction Collection and Analysis: Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.
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Purification: Fractions showing the presence of Piscidinol A are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of methanol and water to afford pure Piscidinol A.
Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer.
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IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrophotometer using potassium bromide (KBr) pellets.
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UV-Vis Spectroscopy: The UV-Vis spectrum is obtained on a UV-Vis spectrophotometer in methanol.
Biological Activity and Signaling Pathways
Piscidinol A has demonstrated significant anticancer activity, with studies suggesting its involvement in the induction of apoptosis. While the precise molecular mechanisms are still under investigation, preliminary evidence points towards the modulation of key signaling pathways involved in cell survival and proliferation.
Caption: Proposed intrinsic apoptosis pathway induced by Piscidinol A.
Research into the biological effects of Piscidinol A derivatives suggests potential interactions with multiple protein targets crucial for cancer progression, including HER2, ERα, and EGFR.[1] The anticancer activity of Piscidinol A is thought to be mediated through the induction of apoptosis, a form of programmed cell death.[1] This process can be initiated through various signaling cascades, with the intrinsic (mitochondrial) pathway being a likely candidate.
Conclusion
Piscidinol A stands as a promising natural product with a complex chemical architecture and significant biological potential. This guide has summarized the key data pertaining to its structure and characterization, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic utility in preclinical and clinical settings. The detailed spectroscopic and experimental information provided herein will facilitate these future investigations.
